4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride
Description
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyrazol-1-yl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)9-5-6-15-16(9)8-3-1-7(14)2-4-8;/h1-6H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPJWTTXDXKSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=CC=N2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803586-22-2 | |
| Record name | 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride generally involves multi-step organic transformations, starting from appropriately substituted aromatic precursors. The key synthetic challenge lies in the construction of the pyrazole ring bearing the trifluoromethyl group and its subsequent coupling to the aniline moiety.
Key Features: The molecule contains an aromatic aniline group directly attached to the nitrogen of a 1H-pyrazole ring, which itself is substituted at the 5-position with a trifluoromethyl group. This necessitates selective functionalization and ring formation steps.
Reaction Conditions: Control of temperature, pH, and solvent environment is critical to maximize yield and purity. Typical solvents include polar aprotic solvents, and reactions are often carried out under inert atmospheres to prevent side reactions.
Purification and Characterization: After synthesis, the compound is usually isolated as the hydrochloride salt to improve stability and handling. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity. Thermal analyses like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into thermal stability.
Stepwise Synthetic Route
A representative synthetic route can be summarized as follows:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5-(trifluoromethyl)-1H-pyrazole intermediate | Cyclization of appropriate β-diketones or hydrazine derivatives with trifluoromethyl-substituted precursors | Formation of pyrazole ring with trifluoromethyl substitution |
| 2 | N-arylation of pyrazole with 4-nitrohalobenzene or 4-nitroaryl derivatives | Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution | Introduction of aromatic ring bearing nitro group |
| 3 | Reduction of nitro group to aniline | Catalytic hydrogenation (e.g., Pd/C under H2) or chemical reduction (e.g., SnCl2, Fe/HCl) | Conversion of nitro to amino group |
| 4 | Formation of hydrochloride salt | Treatment with hydrochloric acid in suitable solvent | Improves compound stability and crystallinity |
This sequence emphasizes the importance of selective functional group transformations and the use of catalytic methods for efficient coupling.
Detailed Research Findings and Variations
Pyrazole Formation: The trifluoromethyl group is often introduced via trifluoromethylated β-diketones or nitrile precursors, which upon reaction with hydrazine or substituted hydrazines, cyclize to form the pyrazole ring. The trifluoromethyl substituent enhances the compound's lipophilicity and metabolic stability.
N-Arylation Techniques: The coupling of the pyrazole nitrogen to the aromatic ring is commonly achieved through palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination. These methods allow for high selectivity and yields under mild conditions.
Reduction Step: The nitro group reduction to aniline is a critical step. Catalytic hydrogenation is preferred for its clean reaction profile, though chemical reductions are also employed depending on substrate sensitivity.
Salt Formation: Conversion to the hydrochloride salt is typically conducted by dissolving the free base in an organic solvent followed by addition of HCl gas or hydrochloric acid solution, yielding a crystalline salt with improved handling properties.
Analytical and Process Control Data
| Parameter | Typical Range/Value | Analytical Method | Comments |
|---|---|---|---|
| Reaction Temperature | 20–120 °C (depending on step) | Controlled via reaction setup | Higher temperatures may favor coupling efficiency |
| Solvent | DMF, DMSO, THF, or toluene | Selection based on solubility and reactivity | Polar aprotic solvents preferred for coupling |
| Purity | >98% (HPLC) | High-Performance Liquid Chromatography | Ensures pharmaceutical-grade quality |
| Structural Confirmation | NMR (1H, 13C, 19F), MS | NMR confirms substitution pattern; MS confirms molecular weight | Essential for verifying product identity |
| Thermal Stability | Decomposition >200 °C | TGA, DSC | Indicates suitability for storage and formulation |
Comparative Assessment of Reported Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Palladium-catalyzed N-arylation | High selectivity, good yields, mild conditions | Requires expensive catalysts, sensitive to moisture/air |
| Nucleophilic aromatic substitution | Simpler setup, less expensive | Limited to activated aryl halides, lower yields |
| Catalytic hydrogenation for reduction | Clean reaction, easy scale-up | Requires hydrogen source and pressure equipment |
| Chemical reduction | Cost-effective, simple reagents | Potential side reactions, more waste |
Summary and Recommendations
The preparation of this compound is best achieved through a multi-step synthetic pathway involving pyrazole ring formation, selective N-arylation, nitro group reduction, and salt formation. Palladium-catalyzed coupling reactions combined with catalytic hydrogenation provide an efficient and scalable approach, yielding high-purity products suitable for further application.
Careful control of reaction parameters such as temperature, solvent choice, and atmosphere is essential to optimize yield and minimize impurities. Analytical techniques including NMR, MS, HPLC, and thermal analyses are indispensable for characterization and quality control.
Chemical Reactions Analysis
Types of Reactions
4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride exhibits several biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Studies have indicated that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Pharmacological Potential : The pyrazole ring is often associated with pharmacological effects, which could lead to the development of new therapeutic agents.
Medicinal Chemistry Applications
Due to its unique electronic properties conferred by the trifluoromethyl group, this compound is being investigated for its role in drug development:
- Drug Design : The structural characteristics of this compound make it a valuable scaffold for designing new drugs with enhanced biological activity.
- Lead Compound : It may serve as a lead compound in synthesizing derivatives with improved efficacy and reduced side effects.
Case Studies and Research Findings
Several studies have explored the applications of this compound in medicinal chemistry:
- A study demonstrated that derivatives of pyrazole compounds exhibit significant biological activity, emphasizing the importance of structural modifications in enhancing their therapeutic potential.
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Showed effectiveness against various microbial strains. |
| Anti-inflammatory Properties | Indicated potential for treating inflammatory conditions. |
| Drug Development | Suggested as a lead compound for synthesizing new drugs. |
Mechanism of Action
The mechanism of action of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Contexts
Celecoxib-Related Compounds
Celecoxib, a COX-2 inhibitor, shares structural motifs with the target compound. For instance:
- Celecoxib Related Compound B (4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) has a trifluoromethyl group at the pyrazole’s 5-position but differs by incorporating a benzenesulfonamide group at position 1 and a 4-methylphenyl group at position 3. This sulfonamide moiety is critical for COX-2 inhibitory activity .
- Celecoxib Related Compound D (a hydrazinyl derivative) lacks the trifluoromethyl group entirely, highlighting the importance of this substituent in bioactivity .
| Compound | Molecular Formula | Key Substituents (Pyrazole Positions) | Application |
|---|---|---|---|
| Target Compound | C₁₀H₁₀ClF₃N₃ | 1: Aniline; 5: CF₃ | Pharmaceutical intermediate |
| Celecoxib Related Compound B | C₁₇H₁₄F₃N₃O₂S | 1: Benzenesulfonamide; 3: 4-MePh; 5: CF₃ | COX-2 impurity |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 1: Benzenesulfonamide; 3: 4-SO₂NH₂Ph; 5: CF₃ | Anti-inflammatory drug |
Key Differences :
- The target compound’s aniline group replaces the sulfonamide in celecoxib derivatives, likely reducing COX-2 affinity but improving solubility via the hydrochloride salt.
- Trifluoromethyl placement at position 5 is conserved, suggesting shared electronic effects but divergent biological targets .
Pesticide Analogues
Pyrazole derivatives with trifluoromethyl groups are prevalent in agrochemicals:
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile): Features a pyrazole with trifluoromethyl and sulfinyl groups, enabling insecticidal activity via GABA receptor disruption .
- Ethiprole : Similar to fipronil but substitutes the sulfinyl group with an ethylsulfinyl moiety .
| Compound | Molecular Formula | Substituents (Pyrazole Positions) | Application |
|---|---|---|---|
| Fipronil | C₁₂H₄Cl₂F₆N₄OS | 1: 2,6-Cl₂-4-CF₃Ph; 4: SO-CF₃ | Pesticide |
| Target | C₁₀H₁₀ClF₃N₃ | 1: Aniline; 5: CF₃ | Pharmaceutical |
Key Differences :
- Fipronil’s bulky chloro- and sulfinyl substituents enhance pesticidal activity, whereas the target compound’s aniline group aligns with pharmaceutical design.
- Trifluoromethyl groups in both compounds improve metabolic stability but target different biological systems .
Structural Isomers and Positional Analogues
lists compounds with pyrazole-aniline linkages but varying substituent positions:
- 4-((1H-Pyrazol-1-yl)methyl)aniline hydrochloride (Similarity: 0.98): Features a methylene bridge between pyrazole and aniline, reducing conjugation and altering pharmacokinetics .
- 3-[(1-Pyrazolyl)methyl]aniline (Similarity: 0.98): Positional isomer with reduced steric hindrance compared to the target compound .
| Compound | Similarity Score | Key Structural Difference |
|---|---|---|
| Target Compound | N/A | Direct pyrazole-aniline linkage; 5-CF₃ |
| 4-((1H-Pyrazol-1-yl)methyl)aniline HCl | 0.98 | Methylene linker; no CF₃ |
| 3-[(1-Pyrazolyl)methyl]aniline | 0.98 | meta-Substitution; no CF₃ |
Implications :
- Trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, influencing reactivity .
Biological Activity
Overview
4-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride is a novel compound characterized by the presence of a trifluoromethyl group, a pyrazole ring, and an aniline moiety. This unique structure imparts distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications span anti-inflammatory, anticancer, and antimicrobial activities, among others.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1803586-22-2 |
| Molecular Formula | C10H9ClF3N3 |
| Molecular Weight | 263.6468 g/mol |
The biological activity of this compound is largely attributed to its ability to penetrate cell membranes due to the lipophilic nature of the trifluoromethyl group. Once inside the cell, it interacts with various molecular targets, including enzymes and receptors, leading to modulation of their activity and subsequent biological effects .
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole rings exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In particular, compounds similar to this compound have demonstrated up to 85% inhibition of these cytokines at specific concentrations .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. A study highlighted that certain pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The trifluoromethyl group may enhance these effects by increasing the compound's metabolic stability and bioavailability .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research has shown that pyrazole derivatives can be effective against a range of bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in these compounds is crucial for their antimicrobial activity .
Case Studies
- Anti-inflammatory Activity
- Anticancer Activity
- Antimicrobial Activity
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for confirming the purity and identity of 4-[5-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride?
- Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5 adjusted with 10% acetic acid) and acetonitrile in gradient mode . Confirm structural identity via nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS). For crystallinity assessment, X-ray diffraction (XRD) is critical, as demonstrated in studies of analogous pyrazole derivatives .
Q. How can researchers optimize the synthesis of this compound to minimize impurities?
- Methodology : Employ controlled reaction conditions (e.g., inert atmosphere, precise temperature gradients) and monitor intermediates via thin-layer chromatography (TLC). For pyrazole ring formation, use catalytic bases like triethylamine to enhance regioselectivity. Post-synthesis purification via recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. What are the stability considerations for storing this compound?
- Methodology : Store in airtight, light-resistant containers under nitrogen at −20°C to prevent hydrolysis of the trifluoromethyl group or oxidation of the aniline moiety. Regularly assess stability via HPLC to detect degradation products (e.g., free aniline or pyrazole derivatives) .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity of the trifluoromethyl-pyrazole moiety in this compound?
- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to map electron density around the trifluoromethyl group and pyrazole ring. Molecular dynamics simulations can predict solvation effects and intermolecular interactions in biological systems. Validate predictions with experimental kinetic studies (e.g., substituent-directed electrophilic substitution reactions) .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
- Methodology : Conduct meta-analyses to identify variables such as assay conditions (pH, temperature), cell line variability, or solvent effects (e.g., DMSO concentration). Reproduce key experiments under standardized protocols. For example, discrepancies in receptor binding affinity may arise from differences in buffer composition (e.g., ammonium acetate vs. phosphate buffers) .
Q. How can researchers design derivatives to enhance the compound’s solubility without compromising bioactivity?
- Methodology : Introduce polar substituents (e.g., hydroxyl, carboxylate) at the aniline para-position or modify the pyrazole’s N-1 substituent. Assess logP values via shake-flask experiments and correlate with solubility in PBS (pH 7.4). Maintain the trifluoromethyl group for metabolic stability, as shown in related pyrimidine analogs .
Q. What crystallographic challenges arise during structural characterization of this compound, and how are they addressed?
- Methodology : Difficulty in obtaining single crystals can be mitigated by slow vapor diffusion (e.g., ether into dichloromethane). For XRD analysis, address disorder in the trifluoromethyl group using restrained refinement protocols. Compare with analogous structures (e.g., 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine) to validate bond lengths and angles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
